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Compound of Interest

Compound Name: Fhd-286

Cat. No.: B8820906

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose-limiting toxicities (DLTs) and overall
safety profile of FHD-286 as observed in clinical trials. The following troubleshooting guides
and frequently asked questions (FAQs) are designed to address specific issues that may be
encountered during experimental and clinical use of this BRG1/BRM inhibitor.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: What are the established dose-limiting toxicities (DLTs) for FHD-286 in clinical trials?

Al: In the Phase 1 dose-escalation study (NCT04891757) involving patients with relapsed or
refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), the following
DLTs were identified:

e Grade 3 hyperbilirubinemia at the 5 mg once daily dose level.[1][2]
e Grade 3 muscular weakness at the 10 mg once daily dose level.[1][2]
The 10 mg once daily dosage was determined to be not tolerated.[1][2]

Q2: A patient in our study is presenting with fever, respiratory distress, and fluid retention. What
could be the cause and how should it be managed?
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A2: These symptoms are characteristic of Differentiation Syndrome (DS), which is a known
serious adverse event associated with FHD-286.[1][2] DS is linked to the drug's mechanism of
action, which promotes the differentiation of leukemic cells.[1] In the Phase 1 trial, DS was the
most common serious treatment-related adverse event (TRAE), occurring in 10% of patients.[1]
[2] An independent committee later adjudicated DS in 15% of patients, with some cases being
severe (Grade 3 or 4).[1][2]

Troubleshooting Steps for Suspected Differentiation Syndrome:

Immediate Action: Promptly notify the principal investigator and the medical monitor.
» Monitoring: Closely monitor vital signs, respiratory status, and fluid balance.

» Management: Guidelines for monitoring and managing suspected DS should be strictly
followed as per the clinical trial protocol.[1] This may involve the initiation of corticosteroids
and supportive care.

» Reporting: Report the adverse event according to the study's safety reporting guidelines.

A partial clinical hold was previously placed on the FHD-286 trial for AML/MDS by the FDA
following a patient death potentially related to differentiation syndrome, underscoring the critical
nature of this toxicity.[3]

Q3: What are the most common, non-dose-limiting adverse events observed with FHD-2867

A3: The most frequently reported treatment-related adverse events (TRAES) are predominantly
Grade 1 to 2. These include:

Dry mouth (27.5%)[2]

Increased alanine aminotransferase (ALT) (20%)[2]

Increased blood bilirubin[4]

Rash[4]

Other Grade 3 or higher TRAES that have been noted include hypocalcemia and stomatitis.[4]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/31/12/2327/762768/A-Phase-I-Study-of-FHD-286-a-Dual-BRG1-BRM-SMARCA4
https://pubmed.ncbi.nlm.nih.gov/40238563/
https://aacrjournals.org/clincancerres/article/31/12/2327/762768/A-Phase-I-Study-of-FHD-286-a-Dual-BRG1-BRM-SMARCA4
https://aacrjournals.org/clincancerres/article/31/12/2327/762768/A-Phase-I-Study-of-FHD-286-a-Dual-BRG1-BRM-SMARCA4
https://pubmed.ncbi.nlm.nih.gov/40238563/
https://aacrjournals.org/clincancerres/article/31/12/2327/762768/A-Phase-I-Study-of-FHD-286-a-Dual-BRG1-BRM-SMARCA4
https://pubmed.ncbi.nlm.nih.gov/40238563/
https://aacrjournals.org/clincancerres/article/31/12/2327/762768/A-Phase-I-Study-of-FHD-286-a-Dual-BRG1-BRM-SMARCA4
https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://www.targetedonc.com/view/fda-halts-study-of-fhd-286-in-patients-with-r-r-aml-and-mds
https://www.benchchem.com/product/b8820906?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40238563/
https://pubmed.ncbi.nlm.nih.gov/40238563/
https://ir.foghorntx.com/news-releases/news-release-details/foghorn-therapeutics-announces-fda-has-lifted-clinical-hold/
https://ir.foghorntx.com/news-releases/news-release-details/foghorn-therapeutics-announces-fda-has-lifted-clinical-hold/
https://ir.foghorntx.com/news-releases/news-release-details/foghorn-therapeutics-announces-fda-has-lifted-clinical-hold/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q4: Are there any significant drug-drug interactions to be aware of when administering FHD-
2867

A4: Yes. FHD-286 is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]
Concomitant administration with moderate or strong CYP3A4 inhibitors can lead to higher
plasma exposure of FHD-286, potentially increasing the risk of toxicities.[1][2] This is
particularly relevant for patients receiving triazole antifungal agents, which are common in this
patient population.[1] The dosing of FHD-286 may need to be adjusted when co-administered
with such inhibitors.[1]

Quantitative Data Summary

The following table summarizes the key dose-limiting and other significant treatment-related
adverse events from the Phase 1 study of FHD-286 in patients with advanced myeloid
malignancies.
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Dose Level at

Frequencyl/Inci

Toxicity Grade Citation(s)
Onset dence
Dose-Limiting
Toxicities
Hyperbilirubinemi _ _
5 mg once daily One patient [11[2]
a
Muscular ) ]
3 10 mg once daily  One patient [1][2]
Weakness
Other Significant
TRAEs
10% reported as
] o serious TRAE;
Differentiation ) o
Serious All doses 15% adjudicated  [1][2]
Syndrome )
by independent
committee
3 All doses 5 patients [1][2]
4 All doses 1 patient [1][2]
Dry Mouth 1-2 All doses 27.5% of patients  [2]
Increased ALT 1-2 All doses 20% of patients [2]
Reported as a
Increased Blood
o =3 All doses common Grade 3 [4]
Bilirubin )
or higher TRAE
Reported as a
Hypocalcemia >3 All doses common Grade 3 [4]
or higher TRAE
Reported as a
Stomatitis =23 All doses common Grade 3 [4]

or higher TRAE

Experimental Protocols
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Protocol for Identification of Dose-Limiting Toxicities (Phase 1, NCT04891757)

The Phase 1 study of FHD-286 in patients with relapsed/refractory AML or MDS employed a
dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended
Phase 2 dose(s).[1]

Study Design: The trial was an open-label, single-arm, non-randomized study. FHD-286 was
administered orally once daily in 28-day cycles.[1]

o Dose Escalation Strategy:
o Initially, single-patient cohorts were used for dose escalation.[1]

o The study transitioned to a traditional 3+3 design after one patient experienced any dose-
limiting toxicity (DLT) or a treatment-related Grade >2 toxicity within the first 28 days.[1]

o DLT Evaluation Period: The DLT evaluation period was defined as the first 28 days (Cycle 1)
of treatment.[1]

» Decision Making: Dose-escalation decisions were based on a comprehensive review of
safety, clinical activity, pharmacokinetic (PK), and pharmacodynamic data from a given
cohort after at least three DLT-evaluable patients had completed Cycle 1.[1]

Visualizations
Signaling Pathway and Mechanism of Toxicity
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Caption: Mechanism of FHD-286 leading to myeloid differentiation and potential for
Differentiation Syndrome.

Workflow for DLT Identification and Management in a
Clinical Trial
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Caption: Workflow for identifying and managing Dose-Limiting Toxicities (DLTs) in a clinical trial
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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